4-amino-1,3-benzothiazol-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1,3-benzothiazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c8-5-1-4(10)2-6-7(5)9-3-11-6/h1-3,10H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHHLUPAEWWLRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)N=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312774 | |
| Record name | 4-Amino-6-benzothiazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-88-0 | |
| Record name | 4-Amino-6-benzothiazolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-6-benzothiazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Amino 1,3 Benzothiazol 6 Ol and Its Analogs
Established Synthetic Pathways to the 4-amino-1,3-benzothiazol-6-ol Core Structure
The construction of the this compound core relies on established principles of benzothiazole (B30560) synthesis, which primarily involve the formation of the thiazole (B1198619) ring fused to a pre-functionalized benzene (B151609) ring. The key challenge lies in achieving the correct placement (regioselectivity) of the amino and hydroxyl groups at positions 4 and 6, respectively.
Regioselective Cyclization Reactions for Benzothiazole Formation
The most prevalent methods for synthesizing the benzothiazole nucleus are the condensation of 2-aminothiophenols with various carbon electrophiles and the oxidative cyclization of thioanilides or N-arylthioureas. mdpi.comnih.gov The regiochemistry of the final product is dictated by the substitution pattern of the aromatic precursor.
For this compound, a primary route involves the reaction of an appropriately substituted aniline (B41778) with a thiocyanate (B1210189) source, followed by oxidative cyclization. This is a variation of the Hugershoff synthesis. For instance, starting from 4-aminophenol, thiocyanation can be directed to the position ortho to the amino group, followed by cyclization. A more direct approach would utilize a 2,5-disubstituted 1,4-phenylenediamine precursor.
Another fundamental strategy is the condensation of a 2-amino-5-hydroxythiophenol derivative with a source for the C2 position of the thiazole ring, such as cyanogen (B1215507) bromide or an acyl chloride. mdpi.com The challenge in this approach is often the stability and accessibility of the required polysubstituted aminothiophenol.
A summary of common cyclization strategies applicable to the synthesis of the this compound core is provided below.
| Starting Material(s) | Reagent(s) | Key Transformation | Reference(s) |
| Substituted p-aminophenol | Potassium thiocyanate (KSCN), Bromine | Thiocyanation and oxidative cyclization | researchgate.net |
| 2-Amino-5-hydroxythiophenol | Aldehydes, H₂O₂/HCl | Condensation and oxidative cyclization | nih.gov |
| Thiobenzanilide derivative | Palladium(II) catalyst, Copper(I) | Intramolecular C-H functionalization/C-S bond formation | acs.org |
| o-Halogenated anilines | Dithiocarbamates | Copper-catalyzed one-pot cyclization | nih.gov |
Functional Group Interconversions on the Benzothiazole Nucleus
An alternative to constructing the fully substituted scaffold in one step is to perform functional group interconversions (FGIs) on a pre-formed benzothiazole ring. ub.edu This approach allows for greater synthetic flexibility. For example, one could synthesize a 6-methoxy-4-nitrobenzothiazole intermediate. Subsequent chemical transformations would then install the desired amino and hydroxyl functionalities.
Key transformations in this context include:
Reduction of a nitro group: A nitro group at the C4 position can be readily reduced to the target primary amine using standard reducing agents like tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or sodium dithionite. nih.gov
Cleavage of an ether: A hydroxyl group at C6 can be unmasked from a more stable ether, such as a methyl ether (methoxy group), using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). ub.edu
Hydrolysis of an ester: If the hydroxyl group is protected as an ester, simple hydrolysis under acidic or basic conditions can regenerate the phenol (B47542).
Displacement of a halide: While less common for this specific substitution pattern, a halide could potentially be displaced by an amino or hydroxyl group via nucleophilic aromatic substitution, often requiring harsh conditions or metal catalysis.
| Precursor Functional Group | Target Functional Group | Typical Reagent(s) | Reference(s) |
| 4-Nitro (-NO₂) | 4-Amino (-NH₂) | SnCl₂, H₂/Pd-C | nih.gov |
| 6-Methoxy (-OCH₃) | 6-Hydroxy (-OH) | BBr₃, HBr | ub.edu |
| 6-Bromo (-Br) | 6-Amino (-NH₂) | Buchwald-Hartwig amination (Pd catalyst, base, amine source) | nih.gov |
| 6-O-Acetyl (-OAc) | 6-Hydroxy (-OH) | NaOH or HCl (hydrolysis) | imperial.ac.uk |
Novel and Sustainable Synthetic Approaches for this compound Derivatives
Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally benign methods for the synthesis of heterocyclic compounds, including benzothiazoles.
Green Chemistry Protocols (e.g., Solvent-Free, Microwave-Assisted Synthesis)
Green chemistry principles aim to reduce waste and avoid the use of hazardous substances. nih.gov For benzothiazole synthesis, this has led to the development of protocols that utilize alternative energy sources and greener solvents.
Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving yields. uokerbala.edu.iqresearchgate.net The condensation of 2-aminothiophenols with aldehydes or the cyclization of anilines with thiocyanate can be effectively accelerated under microwave irradiation, sometimes in the absence of a solvent. researchgate.netdocumentsdelivered.com For example, the reaction of a substituted o-aminobenzene thiol with chloramine (B81541) under microwave irradiation can produce 2-aminobenzothiazoles within minutes. researchgate.net
Solvent-free reactions , or those conducted in environmentally benign solvents like water or ethanol, are also prominent. mdpi.comresearchgate.net Using water as a medium for the condensation of o-amino(thio)phenols and aldehydes with a reusable catalyst represents a significant step toward a more sustainable synthesis. organic-chemistry.org
| Method | Key Features | Advantages | Reference(s) |
| Microwave-Assisted Organic Synthesis (MAOS) | Rapid heating, controlled temperature and pressure | Reduced reaction times, higher yields, fewer side products | uokerbala.edu.iqresearchgate.netijpbs.com |
| Solvent-Free Synthesis | Reagents are mixed neat, often with grinding or heating | Eliminates solvent waste, simplified workup | documentsdelivered.com |
| Aqueous Medium Synthesis | Water is used as the reaction solvent | Environmentally benign, low cost, improved safety | mdpi.comorganic-chemistry.org |
| Recyclable Catalysts | Heterogeneous or phase-separable catalysts | Reduced catalyst waste, cost-effective for large-scale synthesis | researchgate.net |
Transition Metal-Catalyzed Strategies for Functionalization
Transition metals, particularly palladium and copper, are instrumental in modern organic synthesis and have been applied to both the formation and functionalization of the benzothiazole core. acs.org
One powerful strategy for ring formation is the palladium-catalyzed intramolecular C–H functionalization/C–S bond formation process, starting from thiobenzanilides. acs.org This method offers high yields and good functional group tolerance.
For the modification of a pre-existing this compound scaffold, transition metal-catalyzed cross-coupling reactions are invaluable. nih.gov These reactions allow for the precise installation of new carbon-carbon and carbon-heteroatom bonds. For instance, if a halogen atom is present on the benzene ring of the benzothiazole, it can be functionalized via reactions such as:
Suzuki Coupling: To introduce aryl or vinyl groups.
Buchwald-Hartwig Amination: To introduce new amino functionalities.
Heck Reaction: To introduce alkenyl groups.
Direct C-H functionalization, which avoids the pre-installation of a halide, is an increasingly attractive strategy for derivatization. nih.govrsc.org Palladium-catalyzed C-H arylation can be used to directly attach aryl groups to the benzothiazole nucleus, although controlling regioselectivity can be a challenge. nih.gov
Derivatization and Scaffold Modification Strategies for this compound
The 4-amino and 6-hydroxyl groups on the benzothiazole scaffold are versatile handles for further chemical modification, allowing for the exploration of chemical space and the generation of diverse libraries of compounds. nih.gov
The primary amine at the C4 position can undergo a wide range of reactions:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines. researchgate.net
Heterocycle Formation: The amino group can act as a nucleophile in reactions to build additional fused or appended heterocyclic rings. nih.gov
The phenolic hydroxyl group at the C6 position is also a key site for derivatization:
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.
Esterification: Reaction with acyl chlorides or carboxylic acids (under conditions like DCC coupling) to form esters.
Mannich Reaction: The phenolic ring can be susceptible to electrophilic substitution, such as aminomethylation via the Mannich reaction.
These derivatization strategies are crucial for systematically modifying the physicochemical properties of the parent molecule.
| Functional Group | Reaction Type | Reagent(s) | Product | Reference(s) |
| 4-Amino (-NH₂) | Acylation | Chloroacetyl chloride | 4-(2-Chloroacetamido)-benzothiazole derivative | rsc.org |
| 4-Amino (-NH₂) | Schiff Base Formation | Aromatic aldehyde | 4-(Arylideneamino)-benzothiazole derivative | researchgate.net |
| 4-Amino (-NH₂) | Heterocycle Formation | Dicarbonyl compound | Fused heterocyclic system (e.g., imidazobenzothiazole) | nih.gov |
| 6-Hydroxy (-OH) | Etherification | Alkyl halide, Base (e.g., K₂CO₃) | 6-Alkoxy-benzothiazole derivative | ub.edu |
| 6-Hydroxy (-OH) | Esterification | Acyl chloride, Pyridine | 6-Acyloxy-benzothiazole derivative | imperial.ac.uk |
Chemical Modifications at the Amino and Hydroxyl Positions
The presence of both a primary amino group at the 4-position and a hydroxyl group at the 6-position offers multiple avenues for chemical modification, allowing for the generation of a diverse library of analogs.
Reactions of the Amino Group:
The primary amino group of this compound is a versatile handle for various chemical transformations.
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy to introduce a variety of substituents and modify the electronic properties of the molecule.
Schiff Base Formation: Condensation of the amino group with aldehydes or ketones under appropriate conditions yields Schiff bases (imines). This reaction is widely used to synthesize derivatives with diverse biological activities. The general reaction involves refluxing the aminobenzothiazole with the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. researchgate.netalayen.edu.iqijpbs.comjocpr.com
Alkylation: The amino group can undergo N-alkylation with alkyl halides. However, controlling the degree of alkylation (mono- versus di-alkylation) can be challenging. Reactions with α-iodo methyl ketones have been shown to lead to N-alkylation at the endocyclic nitrogen of the thiazole ring in 2-aminobenzothiazoles, followed by cyclization. nih.govresearchgate.net Similar reactivity could be anticipated for the 4-amino isomer.
Reactions of the Hydroxyl Group:
The phenolic hydroxyl group at the 6-position provides another site for functionalization.
Alkylation (Etherification): The hydroxyl group can be converted to an ether by reaction with alkyl halides in the presence of a base (Williamson ether synthesis). This allows for the introduction of various alkyl or aryl groups, which can influence the solubility and biological activity of the resulting compounds.
Esterification: The hydroxyl group can be esterified by reaction with acyl chlorides or carboxylic acids under appropriate conditions to form the corresponding esters.
The following table summarizes some key chemical modifications at the amino and hydroxyl positions:
| Functional Group | Reaction Type | Reagents and Conditions | Product Type |
| Amino Group | Acylation | Acyl chloride/anhydride, base | Amide |
| Schiff Base Formation | Aldehyde/ketone, acid catalyst, reflux | Schiff Base (Imine) | |
| N-Alkylation | Alkyl halide, base | N-Alkylamino derivative | |
| Hydroxyl Group | Alkylation (Etherification) | Alkyl halide, base | Ether |
| Esterification | Acyl chloride/carboxylic acid, catalyst | Ester |
Diversification of the Thiazole Ring and Benzene Moiety
Beyond modifications of the amino and hydroxyl groups, the core benzothiazole structure itself can be further diversified.
Thiazole Ring Modifications:
The thiazole ring in benzothiazoles is generally electron-withdrawing. wikipedia.org The C2 position is particularly susceptible to nucleophilic attack, especially if the ring is quaternized. While direct substitution on the thiazole ring of the parent this compound is not well-documented, reactions on related benzothiazole systems provide insights into potential transformations. For instance, nucleophile-induced ring contraction of pyrrolo[2,1-c] sigmaaldrich.comorgchemres.orgbenzothiazines has been used as a route to access pyrrolo[2,1-b] google.comorgchemres.orgbenzothiazoles. beilstein-journals.org
Benzene Moiety Modifications:
The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino and hydroxyl groups. The directing effects of these substituents will influence the position of substitution. The amino group is a strong activating group and is ortho-, para-directing. The hydroxyl group is also a strong activating, ortho-, para-directing group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to these activating groups. The most likely positions for electrophilic attack would be C5 and C7.
Common electrophilic substitution reactions include:
Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the benzene ring.
Nitration: Introduction of a nitro group (-NO2).
Sulfonation: Introduction of a sulfonic acid group (-SO3H).
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions may be complicated by the presence of the activating amino and hydroxyl groups.
Reaction Mechanisms and Reactivity Profiles of this compound
The reactivity of this compound is governed by the interplay of the electronic properties of the benzothiazole core and the substituents on the benzene ring.
Electronic Effects and Reactivity:
The thiazole ring is inherently electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack compared to benzene itself. However, the presence of the strongly electron-donating amino and hydroxyl groups at the 4- and 6-positions, respectively, counteracts this effect and significantly activates the benzene ring for electrophilic aromatic substitution. orgchemres.orgnih.gov These groups increase the electron density of the aromatic system, particularly at the ortho and para positions relative to themselves. Computational studies on substituted benzothiazoles have shown that electron-donating groups destabilize the frontier orbitals (HOMO and LUMO) and decrease the HOMO-LUMO gap, which can correlate with increased reactivity. orgchemres.orgnih.govresearchgate.net
The amino group, being a strong activating group, will likely dominate the directing effects for electrophilic substitution. The hydroxyl group will further enhance this activation. Therefore, electrophiles are expected to preferentially attack the C5 and C7 positions.
Reaction Mechanisms:
Electrophilic Aromatic Substitution: The mechanism proceeds via the classical two-step process. In the first, rate-determining step, the electrophile attacks the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate (arenium ion). The positive charge in this intermediate can be delocalized over the aromatic ring and onto the nitrogen and oxygen atoms of the amino and hydroxyl groups, further stabilizing it. In the second, fast step, a proton is removed from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. rsc.org
Nucleophilic Substitution on the Thiazole Ring: While less common for the neutral molecule, nucleophilic attack on the thiazole ring, particularly at the C2 position, can be facilitated by quaternization of the ring nitrogen. This increases the electrophilicity of the ring carbons. The reaction would proceed via an addition-elimination mechanism.
Reactions at the Amino and Hydroxyl Groups: The mechanisms for acylation, Schiff base formation, and etherification are standard for these functional groups. Acylation of the amine typically involves nucleophilic attack of the nitrogen on the carbonyl carbon of the acylating agent. Schiff base formation proceeds through a nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration. Etherification of the phenol involves the formation of a phenoxide ion, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Amino 1,3 Benzothiazol 6 Ol Derivatives
X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions
X-ray crystallography stands as a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of 4-amino-1,3-benzothiazol-6-ol, this method provides unequivocal data on bond lengths, bond angles, and torsional angles, confirming the molecular conformation.
In studies of related benzothiazole (B30560) structures, single-crystal X-ray diffraction has been successfully employed to determine their molecular geometries. For instance, the analysis of N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates has provided detailed crystallographic data. nih.gov Similarly, structural studies on N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides reveal how molecules are connected in the crystal lattice through various intermolecular interactions. mdpi.com
A key insight from crystallographic studies on amino-substituted benzothiazoles is the role of hydrogen bonding in defining the supramolecular architecture. The amino group (-NH₂) and the hydroxyl group (-OH) on the this compound scaffold are potent hydrogen bond donors, while the nitrogen atom of the thiazole (B1198619) ring acts as an acceptor. These interactions, along with π-π stacking between the aromatic rings, dictate the packing of molecules in the solid state. mdpi.com For example, in the crystal structure of certain hydrazide derivatives, molecules are connected by classical N–H···N(thiazoyl) hydrogen bonds. mdpi.com
Table 1: Representative Crystallographic Data for a Benzothiazole Derivative Data below is illustrative of typical findings for this class of compounds.
| Parameter | Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic crystal shape. |
| Space Group | P2₁/c | Defines the symmetry elements of the unit cell. |
| C-S Bond Length (Thiazole) | ~1.75 Å | Confirms the heterocyclic ring structure. |
| C=N Bond Length (Thiazole) | ~1.32 Å | |
| Intermolecular H-Bond (N-H···N) | ~2.90 Å | Indicates strong intermolecular forces influencing crystal packing. mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of this compound derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a this compound derivative would display characteristic signals for the aromatic protons, the amino group protons, and the hydroxyl proton. The protons on the benzene (B151609) ring typically appear as doublets or triplets in the aromatic region (δ 6.5-8.0 ppm), with their specific chemical shifts and coupling constants dependent on the substitution pattern. mdpi.com The amino (-NH₂) protons often present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. uq.edu.au Similarly, the hydroxyl (-OH) proton also gives a singlet that can exchange with deuterium (B1214612) oxide (D₂O).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbon atoms of the benzothiazole core resonate at characteristic chemical shifts, with the carbon atom of the C=N bond appearing further downfield. mdpi.com The positions of the amino and hydroxyl groups significantly influence the chemical shifts of the attached aromatic carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. For complex structures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, allowing for unambiguous assignment of the entire molecular structure. researchgate.netnih.gov
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Benzothiazole Moiety Values are illustrative and can vary based on solvent and specific substituents.
| Atom | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) |
|---|---|---|
| Aromatic C-H | 6.5 - 8.0 | 110 - 140 |
| Amino N-H | 4.0 - 5.5 (broad) | - |
| Hydroxyl O-H | 5.0 - 9.0 (broad) | - |
| Aromatic C-NH₂ | - | 140 - 150 |
| Aromatic C-OH | - | 150 - 160 |
| Thiazole C=N | - | 160 - 170 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. When a molecule like this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the compound's molecular weight. chemguide.co.uk
The molecular ions of benzothiazole derivatives are often energetically unstable and can break apart into smaller, characteristic fragments. chemguide.co.uk The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for aromatic and heterocyclic compounds include the loss of small, stable molecules or radicals. For the this compound core, potential fragmentations could involve:
Cleavage of the thiazole ring.
Loss of functional groups, such as the amino or hydroxyl moieties.
Fragmentation of the benzene ring.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition of each species.
Table 3: Plausible Mass Spectrometry Fragments for a Hypothetical this compound Derivative Fragmentation patterns are predictive and depend on the ionization method and energy.
| Fragment Ion | Plausible Origin | Significance |
|---|---|---|
| [M]⁺ | Molecular Ion | Determines the molecular weight of the compound. |
| [M - HCN]⁺ | Loss of hydrogen cyanide from the thiazole ring | Suggests the presence of the thiazole heterocycle. |
| [M - CO]⁺ | Loss of carbon monoxide, potentially from the phenol (B47542) moiety | Indicates the presence of a hydroxyl group on the benzene ring. |
| [M - NH₂]⁺ | Loss of the amino group radical | Confirms the presence of a primary amine. |
Vibrational (FT-IR, Raman) and Electronic (UV-Vis, Fluorescence) Spectroscopy for Physicochemical Insights
Vibrational and electronic spectroscopy provide complementary information on the functional groups and electronic structure of this compound derivatives.
FT-IR and Raman Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making these techniques excellent for functional group identification. In the FT-IR spectrum of a this compound derivative, key vibrational bands would include:
N-H stretching: Broad bands around 3300-3500 cm⁻¹ corresponding to the amino group.
O-H stretching: A very broad band, typically in the 3200-3600 cm⁻¹ region, for the hydroxyl group.
Aromatic C-H stretching: Signals just above 3000 cm⁻¹.
C=N and C=C stretching: Sharp absorptions in the 1500-1650 cm⁻¹ region, characteristic of the benzothiazole ring system. ijpbs.comscielo.org.za
C-S stretching: Vibrations typically found in the fingerprint region (600-800 cm⁻¹). ijpbs.com
UV-Vis and Fluorescence Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The conjugated π-system of the benzothiazole ring gives rise to characteristic absorption bands, typically in the UV region. nih.gov The presence of auxochromic groups like -NH₂ and -OH can cause a bathochromic (red) shift in the absorption maxima, moving them to longer wavelengths. diva-portal.org Time-dependent DFT (TD-DFT) calculations are often used to help assign the electronic transitions observed in the UV-Vis spectrum. nih.gov Many benzothiazole derivatives are also fluorescent, meaning they re-emit absorbed light at a longer wavelength. Fluorescence spectroscopy can be used to study the excited state properties of these molecules.
Table 4: Characteristic Spectroscopic Data for Benzothiazole Derivatives
| Spectroscopic Technique | Feature | Typical Range/Value | Assignment |
|---|---|---|---|
| FT-IR | N-H stretch | 3300 - 3500 cm⁻¹ | Amino group |
| O-H stretch | 3200 - 3600 cm⁻¹ (broad) | Hydroxyl group | |
| C=N / C=C stretch | 1500 - 1650 cm⁻¹ | Aromatic/Thiazole rings ijpbs.com | |
| C-S stretch | 600 - 800 cm⁻¹ | Thiazole ring ijpbs.com | |
| UV-Vis | π → π* transition | 250 - 400 nm | Conjugated aromatic system nih.gov |
| n → π* transition | > 350 nm | Transition involving non-bonding electrons |
Theoretical and Computational Chemistry Studies on 4 Amino 1,3 Benzothiazol 6 Ol Systems
Quantum Chemical Calculations (DFT, Ab Initio) of Electronic and Geometric Structures
Quantum chemical calculations are fundamental to determining the electronic and geometric properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to predict the three-dimensional structure, stability, and electronic distribution of benzothiazole (B30560) derivatives. nih.govproteobiojournal.com
The first step in these calculations is geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. For benzothiazole systems, DFT methods, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with basis sets like 6-31G or 6-311G, have been shown to provide accurate predictions of molecular geometries that align well with experimental data. proteobiojournal.commdpi.commatilda.scienceresearchgate.net These calculations establish the foundational optimized structure from which other properties, such as vibrational frequencies and electronic characteristics, are derived. mdpi.com The benzothiazole core, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, results in a planar bicyclic system. wikipedia.org
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. scirp.org The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap (ΔE), are critical descriptors of a molecule's kinetic stability and reactivity. mdpi.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comscirp.org For benzothiazole derivatives, the distribution of HOMO and LUMO is typically spread across the aromatic system. In studies of 2-(4-aminophenyl)benzothiazoles, the HOMO is often localized on the aminophenyl moiety, indicating this is the primary site of oxidative metabolism, a key step in their bioactivation as anticancer agents. rsc.org The electronic properties, and thus the HOMO-LUMO energies, are significantly influenced by the substituents on the benzothiazole ring. mdpi.comresearchgate.net For 4-amino-1,3-benzothiazol-6-ol, the electron-donating amino (-NH2) and hydroxyl (-OH) groups are expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack and oxidation.
From the HOMO and LUMO energies, several reactivity indices can be calculated to quantify a molecule's chemical behavior. scirp.org
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
High chemical hardness indicates low reactivity, while high softness suggests high reactivity. scirp.org Studies on various substituted benzothiazoles have shown that these calculated parameters correlate well with their experimentally observed activities, such as corrosion inhibition. sciencepub.net
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (Gap) (eV) | Source |
|---|---|---|---|---|
| 2-amino-benzothiazole | -9.013 | -0.791 | 8.222 | sciencepub.net |
| 2-mercapto-benzothiazole | -9.053 | -1.066 | 7.987 | sciencepub.net |
| Benzothiazole derivative with -NO2 group (Comp3) | -6.18 | -3.35 | 2.83 | researchgate.net |
| Benzothiazole derivative with CF3 groups (Compound 4) | Data not specified | Data not specified | 4.46 | mdpi.com |
The distribution of electron density within a molecule is fundamental to its physical properties and chemical reactivity. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution around a molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). scirp.org These maps are invaluable for predicting sites of nucleophilic and electrophilic attack. proteobiojournal.commatilda.science
For this compound, the MEP would be expected to show negative potential localized around the nitrogen atom of the thiazole ring, the oxygen atom of the hydroxyl group, and the nitrogen of the amino group, as these are electronegative atoms with lone pairs of electrons. These sites represent likely locations for hydrogen bonding and interactions with electrophiles. Positive potential would likely be concentrated around the hydrogen atoms of the amino and hydroxyl groups.
To quantify the charge distribution, methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used. scirp.org NBO analysis provides a more chemically intuitive picture of charge distribution by localizing orbitals into bonds and lone pairs. This analysis can reveal hyperconjugative interactions and charge delocalization between donor (occupied) and acceptor (unoccupied) orbitals, which contribute to molecular stability. scirp.org For benzothiazole derivatives, NBO calculations can quantify the electron density on each atom, confirming the qualitative predictions from MEP maps.
| Molecular Region | Expected Charge Potential | Predicted Reactivity |
|---|---|---|
| Thiazole Nitrogen (N-3) | Negative (Electron-rich) | Site for electrophilic attack, hydrogen bond acceptor |
| Hydroxyl Oxygen (O at C-6) | Negative (Electron-rich) | Site for electrophilic attack, hydrogen bond acceptor |
| Amino Nitrogen (N at C-4) | Negative (Electron-rich) | Site for electrophilic attack, hydrogen bond acceptor |
| Hydroxyl and Amino Hydrogens | Positive (Electron-poor) | Hydrogen bond donors |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nih.gov
For a molecule like this compound, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. When placed in a solvent like water, MD simulations can explicitly model the interactions between the solute and solvent molecules. This is crucial for understanding solvation effects, such as the formation of hydrogen bond networks and how the solvent influences the molecule's preferred conformation and reactivity. researchgate.net Joint experimental and computational studies have highlighted the critical role of water in facilitating the formation of the benzothiazole ring system, demonstrating that the protic solvent actively participates in the reaction mechanism. researchgate.net
In the context of drug design, MD simulations are frequently used to study the stability of a ligand bound to a protein target. nih.govbiointerfaceresearch.com After a ligand is placed in the protein's binding site via molecular docking, an MD simulation is run to assess the stability of the complex. The Root Mean Square Deviation (RMSD) of the ligand's atomic positions is monitored over time; a stable, low RMSD value indicates that the ligand remains securely in the binding pocket, suggesting a stable interaction. nih.gov
Molecular Docking and Ligand-Protein Interaction Profiling (In Vitro Context)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). wjarr.com It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to hypothesize how a ligand might interact with its biological target at the atomic level. ajchem-a.com
Benzothiazole derivatives have been investigated as inhibitors for a wide range of protein targets implicated in diseases like cancer and Alzheimer's. Docking studies have been performed on targets including:
Kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and lymphocyte-specific protein tyrosine kinase (p56lck). biointerfaceresearch.comnih.gov
Enzymes: Dihydropteroate synthase (DHPS), Acetylcholinesterase (AChE). ajchem-a.commdpi.com
Other Proteins: Murine double minute 2 (MDM2), which regulates the p53 tumor suppressor. tandfonline.com
These studies typically involve preparing the 3D crystal structure of the target protein and then using a docking algorithm to place the benzothiazole ligand into the active site. The algorithm samples many possible conformations and orientations, scoring them based on a function that estimates the binding free energy. tandfonline.com The results provide a docking score (a lower, more negative score generally indicates a stronger predicted binding affinity) and a detailed picture of the intermolecular interactions. ajchem-a.com
Key interactions that stabilize the binding of benzothiazole derivatives to protein targets include:
Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand (like the -NH2 and -OH groups of this compound) and amino acid residues in the protein's active site (e.g., with asparagine or glutamic acid). wjarr.commdpi.com
Hydrophobic Interactions: Occur between the aromatic benzothiazole ring and nonpolar amino acid residues like leucine, valine, or tryptophan. nih.govtandfonline.com
π-π Stacking: An interaction between the aromatic rings of the ligand and aromatic residues such as tyrosine, phenylalanine, or tryptophan. tandfonline.commdpi.com
| Benzothiazole Derivative Class | Protein Target | Key Interacting Residues | Binding Energy/Docking Score | Source |
|---|---|---|---|---|
| Benzothiazole-Azetidinone Hybrids | Acetylcholinesterase (AChE) | Not specified | -11.27 kcal/mol (Compound 4b) | ajchem-a.com |
| Benzothiazole-Pyrazolone Hybrids | Dihydropteroate Synthase (DHPS) | Lys220, Arg234, Gly188 | -7.6 kcal/mol (Compound 16b) | mdpi.com |
| Substituted Benzothiazoles | MDM2 | Not specified | ΔG Binding: -79.39 kcal/mol (Compound B10) | tandfonline.com |
| Benzothiazole-Thiazole Hybrids | p56lck Kinase | Not specified | Docking study performed, specific scores not detailed in abstract. | biointerfaceresearch.com |
| Benzothiazole-Amino Acid Conjugates | VEGFR-2 | Common binding pattern of type II PK inhibitors observed. | IC50 values reported, not docking scores. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net Instead of modeling the interaction with a specific protein, QSAR builds a mathematical model based on molecular descriptors, which are numerical values that characterize the physicochemical properties of the molecules.
For a series of benzothiazole derivatives, a QSAR study would involve:
Data Collection: Assembling a set of benzothiazole analogues with their measured biological activities (e.g., IC50 values for anticancer activity). tandfonline.comnih.gov
Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can include:
Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies. benthamdirect.com
Steric Descriptors: Molecular weight, volume, surface area, molecular refractivity.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which measures lipophilicity.
Topological Descriptors: Indices that describe molecular connectivity and shape. benthamdirect.com
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build an equation that correlates a subset of the most relevant descriptors with the biological activity. researchgate.netbenthamdirect.com
Validation: Rigorously testing the model's statistical significance and predictive power using internal (e.g., cross-validation) and external validation sets. benthamdirect.com
Successful QSAR models for benzothiazole derivatives have revealed key structural features that govern their activity. For instance, a study on benzothiazoles as VEGFR-2/EGFR inhibitors found that molecular bulkiness and the distribution of partial charges were critical factors for kinase inhibition. nih.gov Another QSAR model for Bcl-XL inhibitors identified topological, shape, geometric, and electronic descriptors as important for inhibitory activity. benthamdirect.com These models not only help in understanding the mechanism of action but also guide the design of new, more potent compounds by predicting their activity before they are synthesized.
In Vitro Biological Activity and Mechanistic Investigations of 4 Amino 1,3 Benzothiazol 6 Ol Derivatives
Enzyme Inhibition and Activation Studies
Benzothiazole (B30560) derivatives have been extensively evaluated for their effects on various enzymes critical to disease pathways.
Notably, these compounds have emerged as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and glucose absorption. Numerous studies have reported that benzothiazole-based derivatives, such as those incorporating oxadiazole moieties, exhibit significantly lower half-maximal inhibitory concentration (IC₅₀) values compared to the standard drug acarbose. For instance, a series of benzothiazole-based oxadiazoles (B1248032) demonstrated IC₅₀ values ranging from 0.5 µM to 30.90 µM, showcasing a substantial improvement over acarbose's IC₅₀ of 866.30 µM.
Another key target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase crucial for angiogenesis, the process of forming new blood vessels, which is vital for tumor growth. Certain morpholine-benzimidazole-oxadiazole derivatives have shown potent VEGFR-2 inhibition, with one compound registering an IC₅₀ value of 0.049 µM, comparable to the established inhibitor sorafenib.
Furthermore, benzothiazole derivatives incorporating amino acid moieties have been identified as inhibitors of carbonic anhydrase isoenzymes, particularly hCA II and hCA V, with inhibition constants (Ki) in the low micromolar range. nih.gov Other research has pointed to the inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to Alzheimer's disease, by benzothiazole-thiadiazole-based thiazolidinone derivatives. nih.gov
Table 1: In Vitro Enzyme Inhibition by Benzothiazole Derivatives
| Derivative Class | Target Enzyme | Potency (IC₅₀ / Ki) | Reference |
|---|---|---|---|
| Benzothiazole-Oxadiazoles | α-Glucosidase | 0.5 - 30.90 µM | |
| Morpholine-Benzimidazole-Oxadiazoles | VEGFR-2 | 0.049 µM | |
| Amino Acid-Benzothiazole Conjugates | Carbonic Anhydrase (hCA V) | 2.9 - 86.9 µM (Ki) | nih.gov |
| Benzothiazole-Thiadiazole-Thiazolidinones | Acetylcholinesterase (AChE) | 3.10 µM | nih.gov |
| Imidazole-Benzothiazoles | ALK5 | 5.5 nM | nih.gov |
Kinetic Analysis and Binding Affinity Determination
The characterization of enzyme inhibition by benzothiazole derivatives often involves kinetic analysis to understand the mechanism of action (e.g., competitive, non-competitive). Molecular docking studies are frequently employed to complement these experimental assays, providing insights into the binding modes and interactions between the inhibitor and the enzyme's active site. For instance, docking studies on α-glucosidase inhibitors have helped to predict the binding interactions with key amino acid residues. Similarly, the binding affinity of novel benzothiazole-containing compounds with receptors has been quantified using techniques like radioligand receptor binding assays, yielding metrics such as the inhibition constant (Ki) and IC₅₀ values. For example, a novel triazolopyrimidinone (B1258933) derivative demonstrated a high affinity for the benzodiazepine (B76468) receptor with a Ki of 0.42 nM.
Identification of Specific Biochemical Targets
Research has successfully identified several specific biochemical targets for benzothiazole derivatives, underpinning their therapeutic potential. For antiproliferative activity, the Signal Transducer and Activator of Transcription 3 (STAT3) has been identified as a key target. Certain derivatives have been shown to bind to the SH2 domain of STAT3, inhibiting its phosphorylation and downstream signaling. nih.gov For antifungal action, CYP51, an enzyme crucial for fungal cell membrane synthesis, has been proposed as a target. nih.gov In the context of antimicrobial activity, docking studies have predicted the inhibition of LD-carboxypeptidase as a plausible mechanism. nih.gov Other identified targets include the transforming growth factor-β (TGF-β) type I receptor (also known as ALK5), which is implicated in cell growth and differentiation. nih.gov
Receptor Binding Assays and Ligand-Receptor Interaction Profiling
Competitive binding assays have been instrumental in evaluating the affinity of benzothiazole derivatives for specific receptors. One study investigated a series of benzothiazole compounds for their affinity to the histamine (B1213489) H3 receptor on rat cortex synaptosomes, revealing that the derivatives generally had lower affinities than the reference antagonist, thioperamide. nih.gov These assays, often using a radiolabeled ligand, are crucial for quantifying the binding potency of new chemical entities.
Computational tools play a vital role in profiling ligand-receptor interactions. Molecular docking simulations are widely used to visualize how these derivatives fit into the binding pockets of their target proteins, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. jyoungpharm.org This information is critical for the rational design of more potent and selective compounds.
Cell-Based Assays for Cellular Pathway Modulation
The biological effects of 4-amino-1,3-benzothiazol-6-ol derivatives have been extensively documented through a variety of cell-based assays, demonstrating their potential as anti-proliferative, antimicrobial, and anti-inflammatory agents.
As anti-proliferative agents, benzothiazoles have shown efficacy against a wide range of human cancer cell lines. mdpi.com For example, phenylacetamide derivatives with a benzothiazole nucleus induced significant viability reduction in pancreatic and paraganglioma cancer cells at low micromolar concentrations. mdpi.comnih.gov Other studies have reported potent activity of various derivatives against breast, prostate, and lung cancer cell lines. nih.govresearchgate.net One series of compounds exhibited cytotoxic concentration (CC₅₀) values in the range of 8-24 µM against both hematological and solid tumors. researchgate.net
The antimicrobial properties of these compounds have been confirmed against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net Thiazolidinone derivatives of benzothiazole, for instance, have shown minimum inhibitory concentrations (MIC) as low as 0.06 mg/mL against resistant strains of P. aeruginosa. nih.gov Sulphonamide derivatives have also demonstrated significant antibacterial and antifungal activity. researchgate.net
In the realm of anti-inflammatory activity, benzothiazole derivatives have been shown to down-regulate the expression of pro-inflammatory cytokines like IL-6 and TNF-α in cell-based assays. nih.gov The anti-inflammatory effects are also evaluated through protein denaturation inhibition assays, where derivatives have shown the ability to protect bovine serum albumin (BSA) from denaturation, with some compounds outperforming aspirin. mdpi.com
Table 2: Selected In Vitro Cellular Activities of Benzothiazole Derivatives
| Activity | Cell Line / Organism | Compound Type | Potency (IC₅₀ / MIC) | Reference |
|---|---|---|---|---|
| Anti-proliferative | Pancreatic Cancer (AsPC-1) | Phenylacetamide derivative (4l) | 1.95 µM (IC₅₀) | mdpi.comnih.gov |
| Anti-proliferative | Hematological Tumors | Piperazino-arylsulfonamides | 8 - 24 µM (CC₅₀) | researchgate.net |
| Antimicrobial | P. aeruginosa (resistant) | Thiazolidinone derivative | 0.06 mg/mL (MIC) | nih.gov |
| Antimicrobial | E. coli | Sulphonamide derivative | 100 µg/mL (MIC) | researchgate.net |
| Anti-inflammatory | - | Thiazoline-2-thione derivative | 21.9 µg/mL (IC₅₀, BSA denaturation) | mdpi.com |
Mechanistic Insights into Cellular Activities
Investigations into the mechanisms underlying the observed cellular effects have revealed that benzothiazole derivatives modulate several critical signaling pathways. The anti-cancer activity of some derivatives is linked to the inhibition of the AKT and ERK signaling pathways, which are crucial for cell survival and proliferation. nih.gov Furthermore, these compounds can induce apoptosis (programmed cell death), mediated by the loss of mitochondrial membrane potential, and can arrest the cell cycle, typically at the G2/M phase.
The anti-inflammatory mechanism is associated with the suppression of the NF-κB signaling pathway, a key regulator of inflammatory responses. researchgate.net By reducing NF-κB levels, these compounds can decrease the production of inflammatory mediators. Other proposed mechanisms include the inhibition of cyclooxygenase (COX) enzymes. researchgate.net For antimicrobial action, the inhibition of essential bacterial enzymes such as LD-carboxypeptidase and DNA gyrase has been suggested through in silico studies. nih.gov
Structure-Activity Relationship (SAR) Derivation for In Vitro Efficacy
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of benzothiazole derivatives. These studies have established several key structural features that influence biological activity. benthamscience.com
For antimicrobial activity , the presence and position of specific substituents are critical. For example, electron-withdrawing groups like chloro or nitro on the benzothiazole ring or an attached phenyl ring often enhance antibacterial potency. researchgate.net The presence of 2,4-dichloro or 2,5-dichloro phenyl moieties has been shown to amplify activity. researchgate.net
In the context of anti-proliferative efficacy , SAR analysis has highlighted the importance of certain fragments. The addition of a 3,4,5-trimethoxyphenyl group to the benzothiazole scaffold, for instance, was found to be essential for potent activity against prostate cancer cells. For phenylacetamide derivatives, substitutions on the phenyl ring with electron-withdrawing groups at the para position, such as trifluoromethyl or cyano groups, generally led to increased cytotoxic activity. mdpi.com
Regarding enzyme inhibition , the SAR for α-glucosidase inhibitors revealed that the position and nature of substituents on a phenyl ring attached to the core structure significantly impact inhibitory potential. Halogen substitutions, in particular, were found to be favorable.
For receptor binding , a quantitative structure-activity relationship (QSAR) analysis of H3-receptor antagonists suggested that improved potency could be achieved with less bulky, less lipophilic, and more flexible structures that allow for better electronic interactions with the binding site. nih.gov
These SAR insights are invaluable for the rational design and future development of this compound derivatives as potential therapeutic agents. benthamscience.com
Emerging Applications of 4 Amino 1,3 Benzothiazol 6 Ol and Its Analogs in Chemical Sciences
Development as Fluorescent Probes and Bioimaging Agents
The inherent fluorescence of the benzothiazole (B30560) core has spurred the development of its derivatives as powerful tools for fluorescent probes and bioimaging. nih.gov The strategic placement of amino and hydroxyl groups on the benzothiazole ring, as seen in 4-amino-1,3-benzothiazol-6-ol, can significantly influence the photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift.
Derivatives of 2-phenylbenzothiazole (B1203474) are particularly noted for their chromophoric properties. mdpi.com For instance, a series of benzothiazole compounds synthesized via Suzuki cross-coupling reactions displayed fluorescence emissions in the 380 to 450 nm range. This tunability is crucial for developing probes for specific biological targets.
A significant application in bioimaging is the development of agents for Positron Emission Tomography (PET). A notable analog, 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol ([18F]Flutemetamol), has been developed for imaging β-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. nih.gov This tracer demonstrates high binding specificity for Aβ deposits and is considered suitable for the detection and diagnosis of Alzheimer's in humans. nih.gov
Furthermore, the structural similarity of some benzothiazole derivatives to the chromophore of the Green Fluorescent Protein (GFP) has inspired the synthesis of novel small-molecule analogues. mtak.hu By modifying the benzothiazole core, researchers aim to create advanced dyes with enhanced fluorescence, large Stokes shifts, and redshifted emissions, which are desirable properties for bioimaging applications. mtak.hu The 2-(2′-aminophenyl)benzothiazole framework is another key structure that has been utilized for developing sensors for bioimaging purposes. mdpi.com
Role in Materials Science and Optoelectronic Applications
In the realm of materials science, benzothiazole derivatives have carved a niche in the development of optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). mdpi.com Their electron-withdrawing nature and rigid structure contribute to desirable electronic and thermal properties.
Several studies have investigated benzothiazole derivatives as emitting layers or hole transport layers in OLEDs. cambridge.org For example, benzoheterocyclic derivatives containing a benzothiazole group have been used as an emission layer, producing blue-green light. cambridge.org Theoretical studies on benzothiazole derivatives have explored their geometric structures and electronic and optical properties to correlate their structure with performance in OLEDs, predicting bluish-white or red light emission. researchgate.net
The development of deep-red to near-infrared (NIR) emitters is a key challenge in full-color displays. Thiophene-disubstituted benzothiadiazole derivatives have been synthesized as promising deep-red and NIR emitters for OLED applications. frontiersin.org Doped devices using these materials have achieved high maximum external quantum efficiencies (EQE) of 5.75% with deep-red emission. frontiersin.org Similarly, carbazole-π-imidazole derivatives, which share structural motifs with benzothiazole-based systems, have been developed as deep-blue emitters, achieving a maximum EQE of 4.43%. nih.gov The combination of pyrene (B120774) moieties with benzimidazole (B57391) (an analog of benzothiazole) has also yielded novel blue emitters for OLEDs. nih.gov
Beyond OLEDs, benzothiazole azo dyes are being explored for applications in liquid crystal displays (LCDs) and nonlinear optical (NLO) apparatus, owing to their unique structural and electronic properties. diva-portal.org
Utilization as Precursors or Intermediates in Complex Organic Synthesis
The this compound scaffold serves as a valuable precursor and intermediate in the synthesis of more complex organic molecules. The amino and hydroxyl groups provide reactive sites for further functionalization, allowing for the construction of a diverse library of compounds.
The fundamental synthesis of the benzothiazole core often involves the condensation of a 2-aminothiophenol (B119425) derivative with various electrophiles like aldehydes, carboxylic acids, or acyl chlorides. wikipedia.orgmdpi.comorganic-chemistry.org For instance, 2-substituted benzothiazoles can be prepared by reacting ortho-aminothiophenol with fatty acids under microwave irradiation or with aromatic acid chlorides in ionic liquids. mdpi.com
The synthesis of precursors to this compound, such as 4-amino-3-mercaptobenzoic acid, is a key step. The zinc salt of 4-amino-3-mercaptobenzoic acid has been condensed with p-nitro benzoyl chloride, demonstrating its utility as a building block. nih.govnih.gov This intermediate was then converted to an acyl chloride and coupled with other 5-substituted aminothiophenols to produce more complex bis-benzothiazole structures. nih.gov This highlights the role of the aminobenzothiazole moiety as a platform for constructing larger, functional molecules.
Furthermore, the synthesis of 2-(p-aminophenyl)benzothiazoles, which are structurally related to the target compound, has been achieved by condensing substituted o-aminothiophenols with substituted 4-aminobenzoic acids in polyphosphoric acid (PPA). nih.gov These synthetic routes underscore the versatility of substituted aminothiophenols as key intermediates in constructing a wide range of benzothiazole derivatives for various applications. mdpi.comnih.gov
Applications in Analytical Chemistry (e.g., Chemo-sensors, Reagents)
The ability of the benzothiazole nucleus, particularly with strategically placed donor atoms like nitrogen and oxygen, to coordinate with metal ions makes it a promising scaffold for developing chemosensors and analytical reagents.
Derivatives of 2-(2′-aminophenyl)benzothiazole have been successfully employed as sensors for a variety of cations and anions. mdpi.com The binding of an analyte to the benzothiazole-based sensor can induce a change in its photophysical properties, such as a shift in fluorescence color or intensity, allowing for visual or spectrophotometric detection.
Metal complexes of ligands derived from the benzothiazole nucleus have also been synthesized and characterized. For example, a series of novel metal complexes (Cu(II), Co(II), Ni(II), and Zn(II)) were prepared with an azo ligand derived from a benzothiazole moiety. researchgate.net The formation of these complexes and their distinct spectroscopic properties indicate the potential of such ligands as reagents for metal ion detection and analysis. The coordination of the benzothiazole derivative 2-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}methyl)phenol with rhenium has also been explored in the context of creating new radiopharmaceuticals, which often requires precise analytical characterization. nih.gov
Potential in Agrochemical Research and Development
Benzothiazole and its derivatives have demonstrated a broad spectrum of biological activities, making them important scaffolds in the discovery of new agrochemicals. mdpi.comresearchgate.netnih.gov Research has shown that these compounds possess antibacterial, antifungal, antiviral, herbicidal, and insecticidal properties. mdpi.comresearchgate.net
Antifungal and Antibacterial Activity: A series of flavonoid derivatives containing a benzothiazole moiety were designed and synthesized, with some compounds showing excellent inhibitory effects against Fusarium oxysporum f. sp. cucumerinum, a fungus that causes fusarium wilt in cucumbers. nih.gov One compound, V17, exhibited in vivo protective and curative activities superior to the commercial fungicide Kresoxim-methyl. nih.gov Other studies have synthesized series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases, which showed moderate to excellent activity against various Gram-positive and Gram-negative bacteria and pathogenic fungal strains. researchgate.net
Novel benzothiazole derivatives have also been identified as potential anti-quorum sensing agents. nih.govacs.org Quorum sensing is a mechanism that regulates bacterial pathogenicity, and by inhibiting it, these compounds can control bacterial infections and overcome pesticide resistance. nih.govacs.org
Antiviral and Other Activities: The antiviral activity of benzothiazole derivatives has also been noted. For example, certain compounds showed protective activity against the Tobacco Mosaic Virus (TMV). mdpi.com The introduction of electron-donating groups or chlorine atoms into the benzothiazole ring appeared to be a factor in their antiviral efficacy. mdpi.com Additionally, a series of novel β-naphthol derivatives containing benzothiazolylamino groups were synthesized and evaluated as potential pesticidal agents. nih.gov
The table below summarizes the agrochemical potential of selected benzothiazole derivatives based on reported research findings.
Table 1: Agrochemical Activities of Selected Benzothiazole Derivatives
| Compound/Derivative Class | Target Organism/Disease | Activity | Reference |
|---|---|---|---|
| Flavonoid derivatives with benzothiazole | Fusarium oxysporum f. sp. cucumerinu | Antifungal | nih.gov |
| Benzothiazole derivatives with isopropanolamine | Xanthomonas oryzae pv oryzae (Xoo) | Antibacterial (Anti-Quorum Sensing) | nih.govacs.org |
| 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines | Gram-positive & Gram-negative bacteria, Fungi | Antibacterial, Antifungal | researchgate.net |
| Benzothiazole derivatives | Tobacco Mosaic Virus (TMV) | Antiviral | mdpi.com |
| β-naphthol derivatives with benzothiazolylamino | Pests | Pesticidal | nih.gov |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4-amino-1,3-benzothiazol-6-ol?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted thioureas with halogenated precursors under reflux in polar aprotic solvents (e.g., DMF). For example, Suzuki-Miyaura cross-coupling using Pd(0) catalysts enables regioselective aryl substitution at the 6-position . Ionic liquids (e.g., [BMIM]BF₄) have also been employed to enhance reaction efficiency and yield by stabilizing intermediates . Purification typically involves column chromatography or recrystallization using ethanol/water mixtures.
Q. How can this compound be characterized structurally?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : H and C NMR to confirm proton environments and carbon backbone.
- Mass spectrometry (MS) : High-resolution ESI-MS for molecular weight validation.
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX software ) resolves bond lengths and angles, as demonstrated in SARS-CoV-2 N-protein co-crystallization studies .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Screen for antimicrobial activity via microdilution assays (MIC/MBC) against Gram-positive/negative strains. For anticancer potential, use MTT assays on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Antioxidant properties can be assessed via DPPH radical scavenging .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate its electronic properties?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, electrostatic potentials, and charge distribution. These models predict reactivity sites, such as the amino group’s nucleophilicity and the hydroxyl group’s hydrogen-bonding capacity . Basis sets like 6-311++G(d,p) are recommended for accuracy.
Q. What structural insights explain its binding to viral proteins (e.g., SARS-CoV-2 N-protein)?
- Methodological Answer : Co-crystallization studies (PDB: 9F2I) reveal that this compound occupies the RNA-binding cleft via π-π stacking with Phe³⁵⁶ and hydrogen bonds with Arg³⁴⁸. Molecular dynamics simulations (AMBER/CHARMM) further validate binding stability . Mutagenesis assays (e.g., Ala-scanning) can identify critical residues for interaction.
Q. How can isotopic labeling (e.g., F) enhance its diagnostic applications?
- Methodological Answer : Radiolabeling via nucleophilic aromatic substitution introduces F at the 2-position for PET imaging. Purification via HPLC ensures radiochemical purity >95%, as demonstrated in flutemetamol F-18 analogs for tau protein imaging . Stability studies in serum (37°C, 24h) confirm suitability for in vivo use.
Q. What strategies optimize its pharmacokinetic profile for CNS penetration?
- Methodological Answer : Modify lipophilicity (LogP) via pro-drug approaches (e.g., acetylating the hydroxyl group) to enhance blood-brain barrier (BBB) permeability. In situ brain perfusion models in rodents quantify uptake, while P-glycoprotein inhibition assays (e.g., verapamil co-administration) assess efflux resistance .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported biological activity across studies?
- Methodological Answer : Variability may arise from assay conditions (e.g., pH, serum concentration). Standardize protocols using CLSI guidelines for antimicrobial testing. For cytotoxicity, normalize cell viability data to ATP content (CellTiter-Glo®) to reduce plate-reader variability . Meta-analyses of IC₅₀ values across studies can identify trends.
Q. Why do computational predictions sometimes conflict with experimental binding affinities?
- Methodological Answer : DFT models may overlook solvation effects or protein flexibility. Incorporate explicit solvent models (e.g., COSMO-RS) and perform umbrella sampling for free-energy calculations (e.g., MM/PBSA). Experimental validation via SPR (surface plasmon resonance) quantifies binding kinetics (kₒₙ/kₒff) .
Methodological Tables
Table 1 : Key Crystallographic Data for this compound Complex (PDB: 9F2I)
| Parameter | Value |
|---|---|
| Space Group | P 2₁ 2₁ 2 |
| Resolution (Å) | 1.85 |
| R-factor (%) | 18.7 |
| Bond Length RMSD (Å) | 0.008 |
| Hydrogen Bonds | 6 (with protein) |
| Reference |
Table 2 : Optimized Synthetic Conditions for High Yield
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 78 |
| Catalyst | Pd(PPh₃)₄ | 82 |
| Temperature (°C) | 110 | 85 |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
